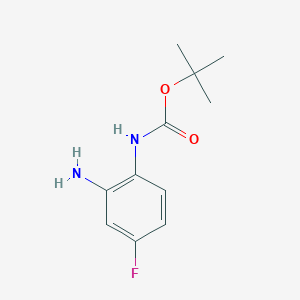

2-(Propylsulfonyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

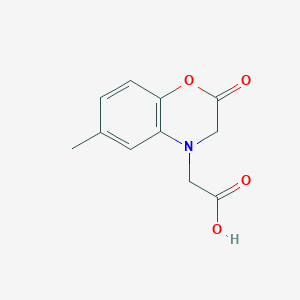

2-(Propylsulfonyl)benzoic acid is a derivative of benzoic acid, which is a significant structural motif in drug molecules and natural products. The presence of the propylsulfonyl group in the molecule suggests potential for various chemical modifications and interactions, making it an interesting candidate for further chemical and pharmacological studies.

Synthesis Analysis

The synthesis of related benzoic acid derivatives has been explored through various methods. For instance, a Pd(II)-catalyzed meta-C–H functionalization of benzoic acid derivatives has been reported, which could potentially be applied to the synthesis of 2-(Propylsulfonyl)benzoic acid . Additionally, the synthesis of p-(di-n-propylsulfonyl)benzoic acid from carbon-14C dioxide and p-toluene-1-(ring)-14C-sulfonyl chloride has been described, which may offer insights into the synthesis of the propylsulfonyl variant .

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives can be complex, with potential for various non-covalent interactions. For example, the crystal structure of a related compound, 2-{[2-(phenylsulfonyl)hydrazinylidene]methyl}benzoic acid, showed intermolecular hydrogen bonds and pi-pi interactions, which could be relevant to the structure of 2-(Propylsulfonyl)benzoic acid .

Chemical Reactions Analysis

Benzoic acid derivatives can undergo a range of chemical reactions. The copper-mediated ortho C-H sulfonylation of benzoic acid derivatives with sodium sulfinates is one such reaction that could potentially be applied to 2-(Propylsulfonyl)benzoic acid to introduce different sulfonyl groups . Radical cyclization reactions have also been developed for the synthesis of arylsulfonyl compounds, which might be applicable to the synthesis of 2-(Propylsulfonyl)benzoic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Propylsulfonyl)benzoic acid would likely be influenced by the presence of the propylsulfonyl group. For instance, the electronic and molecular structure of a related compound, 2-Se-(2-methyl-2-propenyl)-1-benzoic acid, was studied using density functional theory, which could provide a basis for understanding the properties of 2-(Propylsulfonyl)benzoic acid . Theoretical studies can offer predictions on the reactivity, stability, and interactions of the molecule.

Applications De Recherche Scientifique

Synthesis Applications

- Benzoxazole Derivatives Synthesis : Propylsulfonic acid functionalized SBA-15 catalyzes the synthesis of 2-aryl benzoxazoles, highlighting its utility in organic synthesis and potentially in pharmaceutical development (Ghodsi Mohammadi Ziarani et al., 2012).

- Glycosylation Strategy : A novel type of glycosyl donor, 2-(2-Propylsulfinyl)benzyl glycoside, demonstrates its effectiveness in a latent-active glycosylation strategy, showcasing the role of propylsulfonyl derivatives in complex carbohydrate synthesis (Penghua Shu et al., 2016).

Catalysis and Environmental Applications

- Mesoporous Materials for Catalysis : Sulfonic acid-functionalized mesoporous materials, such as benzene–silica with propylsulfonic groups, exhibit high catalytic activity in esterification reactions, highlighting their potential in industrial chemical processes (Qihua Yang et al., 2005).

- Bio-Oil Upgrading : Propylsulfonic acid derivatised SBA-15 catalysts are used for the upgrading of a model pyrolysis bio-oil via acetic acid esterification, indicating their importance in biofuel production and environmental remediation efforts (J. Manayil et al., 2016).

Mechanistic Insights in Chemical Reactions

- C-H Bond Functionalization : Copper-mediated direct ortho C-H bond sulfonylation of benzoic acid derivatives with sodium sulfinates, facilitated by an 8-aminoquinoline moiety, opens up pathways for the selective modification of complex molecules, important in drug discovery and materials science (Jidan Liu et al., 2015).

Safety and Hazards

Propriétés

IUPAC Name |

2-propylsulfonylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-2-7-15(13,14)9-6-4-3-5-8(9)10(11)12/h3-6H,2,7H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEQFQVHUVIDQBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)C1=CC=CC=C1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Propylsulfonyl)benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-isoindol-4-amine](/img/structure/B1291165.png)